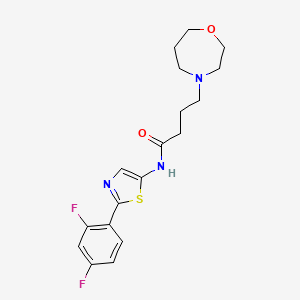
N-(2-(2,4-Difluorophenyl)thiazol-5-yl)-4-(1,4-oxazepan-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AIM-1290 is a synthetic organic compound belonging to a novel series of thiazole-containing amides. It is recognized for its potent and selective inhibition of the enzyme bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in the malaria-causing parasite Plasmodium falciparum . This compound has shown significant promise in the treatment of malaria due to its high efficacy and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AIM-1290 involves the formation of a thiazole ring, which is a crucial structural component. The general synthetic route includes:
Formation of Thiazole Ring: This step typically involves the cyclization of a thioamide with a haloketone under basic conditions.
Amide Formation: The thiazole intermediate is then reacted with an appropriate amine to form the final amide structure.
Industrial Production Methods: Industrial production of AIM-1290 would likely involve large-scale synthesis using automated systems such as high-throughput liquid chromatography (HPLC) to ensure purity and yield. The use of robust and scalable reaction conditions is essential to meet the demands of industrial production .
Types of Reactions:
Oxidation: AIM-1290 can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide bond, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Thiazole derivatives with various substituents.
Scientific Research Applications
AIM-1290 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying thiazole chemistry and its reactivity.
Medicine: Potential therapeutic agent for the treatment of malaria due to its high efficacy and selectivity.
Industry: Could be used in the development of new antimalarial drugs and other pharmaceuticals targeting similar pathways.
Mechanism of Action
AIM-1290 exerts its effects by inhibiting the enzyme bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in Plasmodium falciparum . This enzyme is essential for the biosynthesis of isoprenoids, which are vital for the parasite’s survival. By inhibiting this enzyme, AIM-1290 disrupts the production of isoprenoids, leading to the death of the parasite .
Comparison with Similar Compounds
- ACT-451840
- Albitiazolium
- Amodiaquine
- AN3661
- Apicidin
- Artefenomel
- Artemisinin
- Atovaquone
Uniqueness of AIM-1290: AIM-1290 stands out due to its high selectivity and potency against the enzyme PfFPPS/GGPPS. Unlike some other antimalarial compounds, AIM-1290 does not belong to the bisphosphonate class, which often suffers from poor bioavailability and selectivity . This makes AIM-1290 a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C18H21F2N3O2S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(2,4-difluorophenyl)-1,3-thiazol-5-yl]-4-(1,4-oxazepan-4-yl)butanamide |
InChI |
InChI=1S/C18H21F2N3O2S/c19-13-4-5-14(15(20)11-13)18-21-12-17(26-18)22-16(24)3-1-6-23-7-2-9-25-10-8-23/h4-5,11-12H,1-3,6-10H2,(H,22,24) |
InChI Key |
RPGKIKHEBZDURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)CCCC(=O)NC2=CN=C(S2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















